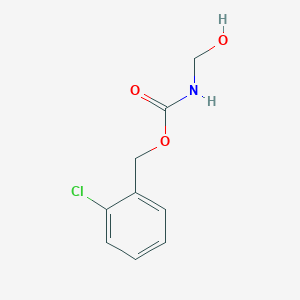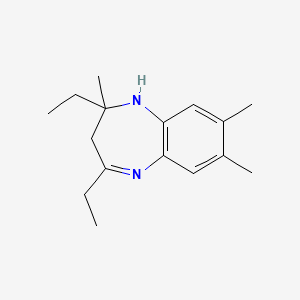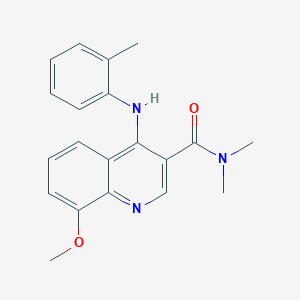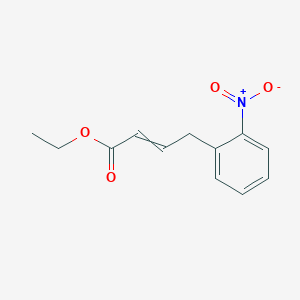
Ethyl 4-(2-nitrophenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-nitrophenyl)but-2-enoate is an organic compound with the molecular formula C12H13NO4. It is an ester derivative of butenoic acid, characterized by the presence of a nitrophenyl group attached to the butenoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-nitrophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-nitrophenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the aldol condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by dehydration to form the desired product. This reaction is usually catalyzed by a base such as sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: Ethyl 4-(2-aminophenyl)but-2-enoate.
Oxidation: 4-(2-nitrophenyl)but-2-enoic acid.
Substitution: Ethyl 4-(2-methoxyphenyl)but-2-enoate.
Scientific Research Applications
Ethyl 4-(2-nitrophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-(2-nitrophenyl)but-2-enoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The ester moiety can be hydrolyzed to release the corresponding acid, which may participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-(2-nitrophenyl)but-2-enoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate: Similar in structure but contains a cyano group instead of a nitro group.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional methoxy groups on the phenyl ring.
Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: Contains a hydroxy group in addition to the methoxy and nitro groups.
These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical and biological properties.
Properties
CAS No. |
332048-07-4 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 4-(2-nitrophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(14)9-5-7-10-6-3-4-8-11(10)13(15)16/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
LVQNJGJQFODUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


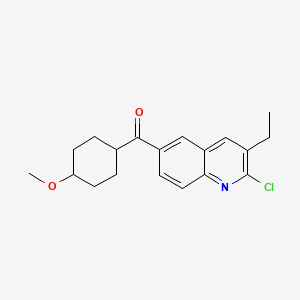
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
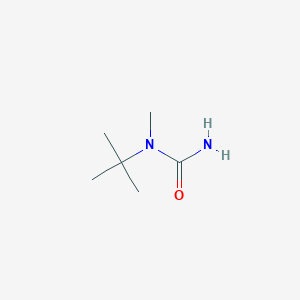
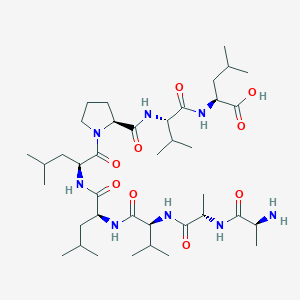
![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
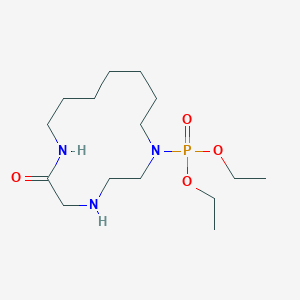
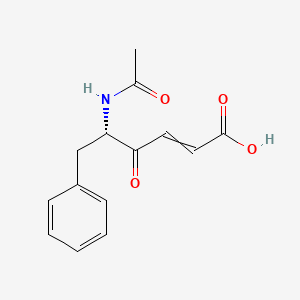
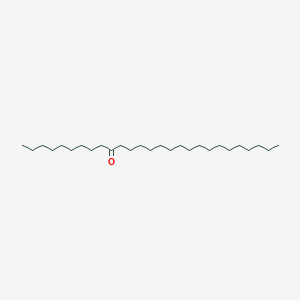
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
